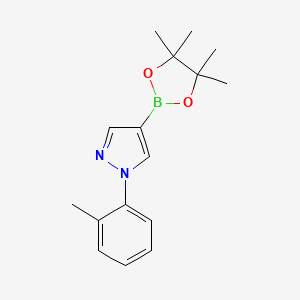
1-(2-Tolyl)-1H-pyrazole-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a 2-methylphenyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(2-methylphenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution with 2-Methylphenyl Group:
Introduction of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group: This step involves the use of a boronic acid derivative in a Suzuki-Miyaura coupling reaction.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Methylphenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetramethyl-1,3,2-dioxaborolan-2-yl group can be replaced with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction.
Scientific Research Applications
1-(2-Methylphenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting downstream biological processes.
Comparison with Similar Compounds
1-(2-Methylphenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be compared with similar compounds such as:
1-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound lacks the methyl group on the phenyl ring, which may affect its reactivity and applications.
1-(2-Methylphenyl)-4-(boronic acid)-1H-pyrazole: The boronic acid group provides different reactivity compared to the dioxaborolan group.
1-(2-Methylphenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: The imidazole ring offers different electronic properties compared to the pyrazole ring.
The uniqueness of 1-(2-methylphenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H21BN2O2 |
|---|---|
Molecular Weight |
284.2 g/mol |
IUPAC Name |
1-(2-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C16H21BN2O2/c1-12-8-6-7-9-14(12)19-11-13(10-18-19)17-20-15(2,3)16(4,5)21-17/h6-11H,1-5H3 |
InChI Key |
MHTFBYJJOIYSTO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















